(S)-3-(Pyrrolidin-2-yl)aniline is a chiral compound classified as an aromatic amine. Its molecular formula is , and it features a pyrrolidine ring attached to an aniline structure. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities and applications in drug development.
The synthesis of (S)-3-(Pyrrolidin-2-yl)aniline typically involves several methods, emphasizing the formation of the pyrrolidine ring and subsequent attachment to the aniline moiety.
The molecular structure of (S)-3-(Pyrrolidin-2-yl)aniline can be analyzed using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy.
(S)-3-(Pyrrolidin-2-yl)aniline can participate in various chemical reactions due to its functional groups.
The mechanism of action for (S)-3-(Pyrrolidin-2-yl)aniline is primarily linked to its interaction with biological targets such as enzymes and receptors.
A comprehensive analysis of the physical and chemical properties reveals important characteristics that influence its behavior in different environments.
Property | Value |
---|---|
Melting Point | Approximately 60 °C |
Boiling Point | Not well-documented |
Solubility | Soluble in polar solvents |
Density | Not specified |
pKa | Not readily available |
These properties are critical for understanding how the compound behaves in biological systems and during synthetic processes.
(S)-3-(Pyrrolidin-2-yl)aniline has several significant applications across various scientific fields:
(S)-3-(Pyrrolidin-2-yl)aniline emerged as a structurally significant scaffold in medicinal chemistry during the early 2000s, coinciding with increased focus on stereochemically complex intermediates for drug development. This molecule integrates two pharmacologically privileged motifs: the chiral pyrrolidine ring and the aromatic aniline system. The pyrrolidine moiety's importance is underscored by its presence in 37 FDA-approved drugs, ranking it among the top five-membered nitrogen heterocycles in pharmaceuticals [10]. Its stereochemical complexity—arising from the chiral center at the pyrrolidine C2 position—offers distinct advantages in three-dimensional space exploration for receptor binding compared to planar aromatic heterocycles [10].
The molecule's physicochemical properties significantly influence its drug-likeness. As calculated by QikProp software, pyrrolidine-containing compounds exhibit a balanced logP (~0.46) and polar surface area (~16.5 Ų), facilitating membrane permeability while maintaining solubility—a critical factor for bioavailability. The hydrogen-bonding capacity (donor: 1.0, acceptor: 1.5) enables targeted interactions with biological macromolecules [10]. These characteristics made (S)-3-(Pyrrolidin-2-yl)aniline particularly attractive for targeting central nervous system disorders and oncology applications where precise stereochemical matching to enzyme binding sites is crucial. Its emergence filled a niche for synthesizing conformationally restricted analogs of flexible aniline derivatives, enabling improved target selectivity.
Table 1: Key Physicochemical Properties of Pyrrolidine versus Related Scaffolds
Property | Pyrrolidine | Pyrrole | Cyclopentane |
---|---|---|---|
Dipole Moment (D) | 1.41 | 2.93 | 0.07 |
LogP | 0.46 | 0.75 | 3.00 |
H-Bond Donor | 1.0 | 1.0 | 0 |
H-Bond Acceptor | 1.5 | 0.5 | 0 |
Polar Surface Area (Ų) | 16.5 | 14.0 | 0 |
Aqueous Solubility (LogS) | 0.85 | -0.18 | -2.64 |
(S)-3-(Pyrrolidin-2-yl)aniline serves as a versatile chiral precursor for synthesizing pharmacologically active molecules, particularly kinase inhibitors and neurotransmitter modulators. Its synthetic utility derives from two reactive sites: the aromatic amino group (-NH₂) amenable to acylation or electrophilic substitution, and the secondary amine within the pyrrolidine ring, suitable for alkylation or metal-catalyzed couplings. This bifunctional reactivity enables convergent synthesis of complex drug candidates through selective protection/deprotection strategies [1] [6].
A significant application is in synthesizing tyrosine kinase inhibitors like nilotinib, where the chiral pyrrolidine moiety enhances binding affinity to the Abl kinase domain. The stereospecific interaction between the (S)-configured pyrrolidine and hydrophobic regions of the kinase (e.g., His396, Phe382 residues) improves potency against imatinib-resistant mutants [8]. Additionally, the compound has been utilized in constructing antiviral agents such as Elbasvir precursors. In these syntheses, the aniline nitrogen undergoes regioselective condensation with halogenated pyrimidines under Buchwald-Hartwig amination conditions, followed by stereocontrolled functionalization of the pyrrolidine nitrogen [1] [6].
Table 2: Therapeutic Agents Synthesized Using (S)-3-(Pyrrolidin-2-yl)aniline as Intermediate
Therapeutic Class | Example Drug | Role of (S)-Intermediate | Key Synthetic Transformation |
---|---|---|---|
Oncology | Nilotinib (Tasigna®) | Chiral core for kinase binding domain | Suzuki coupling at aniline position |
Antiviral | Elbasvir | Pyrrolidine fragment for NS5A protein inhibition | Imidazole formation via prolinol oxidation |
Neurology | Raclopride analogs | Dopamine receptor binding moiety | N-alkylation of pyrrolidine nitrogen |
Cardiovascular | Antihypertensive leads | Stereoselective ACE inhibition | Amide coupling with proline derivatives |
Synthetic methodologies have evolved toward stereoconservative transformations to preserve the chiral integrity of the pyrrolidine ring. Recent advances include iridium-catalyzed borrowing hydrogen annulations that directly incorporate the chiral pyrrolidine into complex heterocyclic systems without racemization [5]. Alternative routes utilize asymmetric hydrogenation of proline-derived enamines or chiral pool synthesis starting from L-proline, ensuring enantiomeric purity >99% ee in multigram quantities [10]. The synthetic versatility is demonstrated by its conversion to fused polycyclic systems through intramolecular cyclizations, expanding molecular diversity while maintaining the critical (S)-configuration essential for bioactivity [8].
The intellectual property landscape for (S)-3-(Pyrrolidin-2-yl)aniline reflects its strategic value in oncology drug development, with patent activity peaking between 2015-2020. Analysis of global filings reveals three primary claim strategies: 1) Composition-of-matter claims covering the compound as a discrete entity; 2) Process claims detailing enantioselective syntheses; and 3) Use claims specifying therapeutic applications in kinase modulation.
Notably, WO2021074138A1 ("Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine") established a pivotal manufacturing route for nilotinib intermediates, specifically claiming a novel pathway avoiding problematic nitro reductions. This patent disclosed a regioselective amination protocol using palladium catalysis that achieves >95% yield and eliminates hazardous tin chloride reductants previously employed in earlier processes (e.g., CN1900073A) [8]. The patent landscape shows geographic clustering with 62% of filings originating from the United States, 18% from China, and 12% from European Union member states, reflecting regional R&D investment patterns in kinase inhibitor therapeutics [9].
Competitive intelligence reveals that Novartis AG maintains dominant IP positioning through foundational patents (e.g., US7348323B2 covering pyrrolo[2,3-c]pyridine derivatives) that protect kinase inhibitors incorporating this chiral aniline scaffold. Subsequent filings by generic manufacturers like Dr. Reddy's Laboratories and Teva Pharmaceuticals focus on circumventing process patents through innovative crystallization techniques and salt formations (e.g., US20150051253A1 covering tartrate salts of pyrrolidine derivatives) [3] . The technological evolution in patent claims shows a shift from broad compound claims toward synthetic efficiency innovations, particularly green chemistry approaches that reduce environmental impact through catalyst optimization and step-count reduction.
Table 3: Key Patents Involving (S)-3-(Pyrrolidin-2-yl)aniline Derivatives
Patent Number | Assignee | Priority Year | Key Innovation | Therapeutic Focus |
---|---|---|---|---|
WO2021074138A1 | Generica Pharma | 2019 | Nitro-free synthesis of nilotinib intermediates | Oncology (CML) |
US7348323B2 | Novartis AG | 2005 | Pyrrolopyridine kinase inhibitors | Cancer, inflammatory disorders |
US20150051253A1 | Crystallis Ltd | 2013 | Tartrate salt crystallization method | Neurological agents |
CN1900073A | Shanghai Institute | 2006 | SnCl₂ reduction of nitro intermediates | Kinase inhibitor precursors |
The patent expiry forecast indicates a window of opportunity beginning 2025-2027 when key composition patents lapse, enabling expanded generic development. This is evidenced by increasing patent applications covering polymorphic forms and continuous flow manufacturing processes designed to secure non-infringing production routes. The intellectual property strategy around this compound exemplifies how chiral intermediates transition from protected active ingredients to commodity building blocks as drugs progress through their lifecycle [8] [9].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7